molecular formula C15H18N2O2S B2758409 1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea CAS No. 2034341-46-1

1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Cat. No.: B2758409
CAS No.: 2034341-46-1
M. Wt: 290.38
InChI Key: OSRMBCDFTYRWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and epoxides, respectively.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and epoxides.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The unique electronic properties of the thiophene and furan rings make this compound a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

    1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea: Similar structure but with a thiophene ring at a different position.

    1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-3-yl)methyl)urea: Similar structure but with the furan ring at a different position.

Uniqueness: 1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is unique due to the specific positioning of the thiophene and furan rings, which can influence its electronic properties and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-cyclopentyl-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(17-12-3-1-2-4-12)16-9-13-5-6-14(19-13)11-7-8-20-10-11/h5-8,10,12H,1-4,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRMBCDFTYRWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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